Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperidine Ring Formation: The piperidine ring can be constructed via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Cyclopropylmethyl bromide with a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It may be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(cyclopropylmethyl)-1-(quinoline-4-carbonyl)piperidine-4-carboxylate: Lacks the methyl group on the quinoline ring.
Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-3-carboxylate: Has a different position of the carboxylate group on the piperidine ring.
Uniqueness
Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate is unique due to the presence of the methyl group on the quinoline ring, which may influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a pharmacologically active compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-22(27)23(15-17-5-6-17)9-12-25(13-10-23)21(26)18-8-11-24-20-7-4-16(2)14-19(18)20/h4,7-8,11,14,17H,3,5-6,9-10,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHFKBKOFWEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C3C=C(C=CC3=NC=C2)C)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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